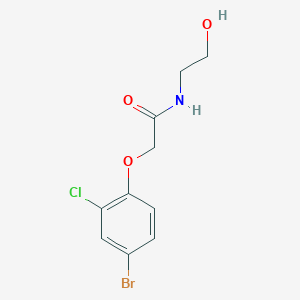
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide, also known as BCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and can also inhibit the activity of certain protein kinases involved in tumor growth.
Biochemical and Physiological Effects:
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has also been found to reduce inflammation in animal models of arthritis and to protect against liver damage in animal models of alcohol-induced liver injury.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can be difficult to work with due to its low solubility in water and other common solvents. Additionally, more research is needed to fully understand the potential side effects of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide and its long-term effects on human health.
Future Directions
There are several potential future directions for research on 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide. One area of interest is the development of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide and its potential applications in other fields, such as organic electronics and corrosion inhibition. Finally, more studies are needed to assess the safety and long-term effects of 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide on human health.
Synthesis Methods
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromo-2-chlorophenol with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with 2-aminoethanol. The resulting product is then purified through recrystallization.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has been found to have potential applications in various scientific fields. In particular, it has been studied for its anti-inflammatory and anti-tumor properties. 2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide has also been investigated for its potential use as a corrosion inhibitor and as a component in organic electronic devices.
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-hydroxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO3/c11-7-1-2-9(8(12)5-7)16-6-10(15)13-3-4-14/h1-2,5,14H,3-4,6H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXFIUTXJOMSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B4929281.png)


![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)

![ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate](/img/structure/B4929309.png)

![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-3-phenylpropanamide](/img/structure/B4929317.png)
![N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B4929324.png)

![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)
![dimethyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)terephthalate](/img/structure/B4929377.png)
![5-(4-chlorophenyl)-N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-furamide](/img/structure/B4929388.png)